![molecular formula C2H5N5O3 B1259373 Nitrosomethylnitroguanidine](/img/structure/B1259373.png)
Nitrosomethylnitroguanidine
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Overview
Description
A nitrosoguanidine derivative with potent mutagenic and carcinogenic properties.
Scientific Research Applications
Mutagenesis and Microbial Genetics
Nitrosomethylnitroguanidine has been identified as a potent mutagen, particularly in the field of microbial genetics. It has been used to induce mutations in various microorganisms, such as Escherichia coli, allowing researchers to study genetic mutations, replication of chromosomes, and chromosome mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Environmental Analysis
Research has also focused on the environmental impact of Nitroguanidine, a related compound. It is an environmental contaminant and poses analytical challenges due to its properties. Studies have developed sensitive methods for its determination in water and soil, contributing to environmental monitoring and remediation efforts (Voloshenko Rossin et al., 2017).
Cancer Research
Nitrosomethylnitroguanidine has been studied in cancer research, particularly for its carcinogenic properties. It has been compared with other compounds for carcinogenic effectiveness in animal models. Such studies have provided insights into the mechanisms of carcinogenesis and potential cancer treatments (Lijinsky, 1982).
Nitric Oxide Synthase Inhibition
In the medical field, related compounds like Aminoguanidine have been explored for their therapeutic potential. Aminoguanidine, a selective inhibitor of inducible nitric oxide synthase, has been investigated for treating conditions like experimental autoimmune encephalomyelitis. This highlights the potential of Nitrosomethylnitroguanidine derivatives in medical applications (Brenner et al., 1997).
Bioremediation
Studies on Nitroguanidine, a closely related compound, have shown its degradation by specific bacteria, pointing towards potential uses in bioremediation. Bacterial strains capable of degrading Nitroguanidine can be applied for environmental clean-up of contaminated sites (Perreault et al., 2012).
properties
Molecular Formula |
C2H5N5O3 |
---|---|
Molecular Weight |
147.09 g/mol |
IUPAC Name |
1-nitro-1-(nitrosomethyl)guanidine |
InChI |
InChI=1S/C2H5N5O3/c3-2(4)6(1-5-8)7(9)10/h1H2,(H3,3,4) |
InChI Key |
ZDLJBIHLNFJTIS-UHFFFAOYSA-N |
SMILES |
C(N=O)N(C(=N)N)[N+](=O)[O-] |
Canonical SMILES |
C(N=O)N(C(=N)N)[N+](=O)[O-] |
synonyms |
Methylnitronitrosoguanidine Methylnitrosonitroguanidine MNNG N Methyl N' nitro N nitrosoguanidine N-Methyl-N'-nitro-N-nitrosoguanidine Nitrosomethylnitroguanidine Nitrosonitromethylguanidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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